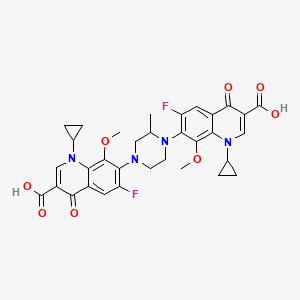

Gatifloxacin Dimer 1

Overview

Description

Gatifloxacin Dimer 1 is an impurity of Gatifloxacin . Gatifloxacin is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified .

Synthesis Analysis

The synthesis of Gatifloxacin Dimer 1 involves the process of Gatifloxacin. During the laboratory process for Gatifloxacin, four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed and identified .Scientific Research Applications

Antibacterial Applications

Gatifloxacin Dimer 1: has been identified during the laboratory synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The dimer shows potential in enhancing the antibacterial properties of Gatifloxacin. It could be used to target resistant bacterial strains and improve the efficacy of existing antibiotic treatments .

Synthesis and Characterization

The synthesis process of Gatifloxacin Dimer 1 involves the formation of piperazine-linked fluoroquinolone dimers. Detailed characterization of these dimers can lead to a better understanding of their chemical properties and potential modifications to improve their stability and activity .

Drug Design and Metal Coordination

Gatifloxacin Dimer 1: exhibits an ability to coordinate with metal ions, which is crucial in drug design. This property can be exploited to create metal complexes that have enhanced pharmacological activities or modified pharmacokinetics .

Analytical Method Development

Advancements in analytical methods for Gatifloxacin Dimer 1 can lead to more accurate detection and quantification in biological samples. This is essential for monitoring drug levels in patients and ensuring therapeutic efficacy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of Gatifloxacin Dimer 1 is vital for determining its dosage and administration frequency. Research in this area can optimize its use in clinical settings and minimize side effects .

Combination Drug Therapy

Gatifloxacin Dimer 1: can be studied for use in combination with other drugs to enhance its therapeutic effects or to target multiple pathogens simultaneously. This approach can be particularly useful in treating complex infections .

Resistance Mechanism Elucidation

Research into how bacteria develop resistance to Gatifloxacin Dimer 1 can inform the development of next-generation antibiotics. Understanding these mechanisms is key to staying ahead of antibiotic resistance trends .

Environmental Impact Assessment

The environmental impact of Gatifloxacin Dimer 1 , including its breakdown products and metabolites, needs to be assessed. This research is important for evaluating the ecological safety of the compound and its long-term effects on ecosystems .

Mechanism of Action

Target of Action

Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Gatifloxacin Dimer 1 is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Gatifloxacin Dimer 1 is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.

Pharmacokinetics

Gatifloxacin, the monomer of Gatifloxacin Dimer 1, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of Gatifloxacin Dimer 1 may be similar, but specific studies would be needed to confirm this.

Result of Action

The result of Gatifloxacin Dimer 1’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .

Action Environment

The action of Gatifloxacin Dimer 1 can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of Gatifloxacin Dimer 1, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

properties

IUPAC Name |

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOKMKFXDYQBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gatifloxacin Dimer 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.